
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide, also known as CTPI, is a synthetic compound that has been the subject of scientific research in recent years. This compound has been studied for its potential use in various fields, including medicine, agriculture, and materials science. In
Aplicaciones Científicas De Investigación
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been studied for its potential use in a variety of scientific fields. In the field of medicine, it has been investigated for its potential as an anticancer agent. Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In the field of agriculture, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been studied for its potential as a herbicide. Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can inhibit the growth of weeds and other unwanted plants, making it a potential alternative to traditional herbicides.
In the field of materials science, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been investigated for its potential use as a polymer additive. Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can improve the mechanical properties of certain polymers, making them stronger and more durable.
Mecanismo De Acción
The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or proteins in cells. For example, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to inhibit the activity of a protein called AKT, which is involved in cell growth and survival. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can have a range of biochemical and physiological effects. For example, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to induce apoptosis (programmed cell death) in cancer cells, while having little or no effect on normal cells. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to reduce inflammation and oxidative stress in cells, which may be beneficial in a variety of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to be stable under a variety of conditions, making it a useful tool for studying biological processes. However, one limitation of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.
Direcciones Futuras
There are a number of future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide. One area of focus could be on further elucidating its mechanism of action, which would help to identify new targets for drug development. Additionally, research could be conducted to explore the potential use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in combination with other drugs or therapies, which may enhance its anticancer or antibacterial activity. Finally, research could be conducted to explore the potential use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in other scientific fields, such as materials science or environmental science.
Métodos De Síntesis
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide involves the reaction of 3-(6-chloro-1,3-benzodioxol-5-yl)acrylonitrile with thioacetamide in the presence of a catalyst. This method has been described in detail in a number of scientific publications and has been found to be efficient and reproducible.
Propiedades
IUPAC Name |
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-3-10-9(15-5-16-10)2-6(8)1-7(4-13)11(14)17/h1-3H,5H2,(H2,14,17)/b7-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOOERRQQOZEN-XFSBKJJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
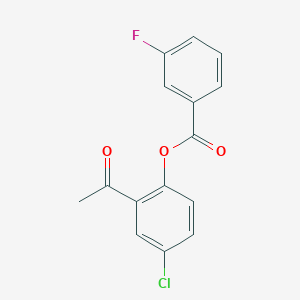
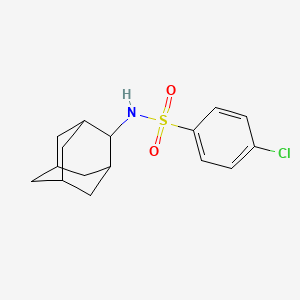
![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)
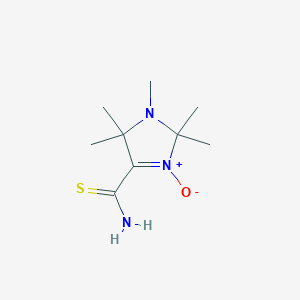
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
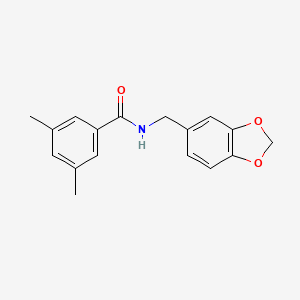
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
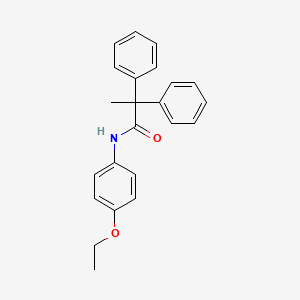
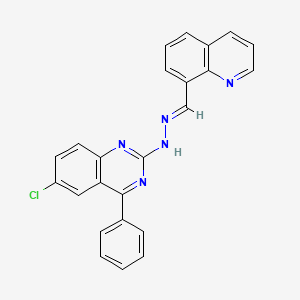
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)